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molecular formula C12H10FNO B8570789 2-(3-Fluorophenyl)-4-methoxypyridine

2-(3-Fluorophenyl)-4-methoxypyridine

Cat. No. B8570789
M. Wt: 203.21 g/mol
InChI Key: MVLZOKAHWCIHJA-UHFFFAOYSA-N
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Patent
US09212182B2

Procedure details

A 100-mL recovery flask containing 2-bromo-4-methoxypyridine (1.446 g, 7.69 mmol, purchased from Combi-Blocks, Inc.), 3-fluorophenylboronic acid (2.152 g, 15.38 mmol, purchased from Oakwood Products, Inc.), and 1,1′-bis(diphenylphosphino)ferrocene palladium(11)dichloride dichloromethane adduct (0.314 g, 0.385 mmol) was flushed with N2 and subsequently charged with dioxane (29 mL) and 1.9 M Na2CO3 in H2O (10 mL). The black-red mixture was stirred at 85° C. overnight. The next morning, after cooling to rt, the dark red mixture was diluted with H2O and extracted thrice with EtOAc. The organic extracts were combined, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to a black oil. Column chromatography (50 g Snap Ultra column, 10-100% EtOAc/hept) afforded 2-(3-fluorophenyl)-4-methoxypyridine (2.25 g, >99% yield) as a viscous yellow oil. m/z (ESI) 204.2 (M+H)+.
Quantity
1.446 g
Type
reactant
Reaction Step One
Quantity
2.152 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-bis(diphenylphosphino)ferrocene palladium(11)dichloride dichloromethane
Quantity
0.314 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[F:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1>CCOC(C)=O>[F:10][C:11]1[CH:16]=[C:15]([C:2]2[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.446 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)OC
Name
Quantity
2.152 g
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
1,1′-bis(diphenylphosphino)ferrocene palladium(11)dichloride dichloromethane
Quantity
0.314 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The black-red mixture was stirred at 85° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed with N2
ADDITION
Type
ADDITION
Details
subsequently charged with dioxane (29 mL) and 1.9 M Na2CO3 in H2O (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The next morning, after cooling to rt
ADDITION
Type
ADDITION
Details
the dark red mixture was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a black oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=NC=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 144%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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